molecular formula C18H21FN2O2 B2665672 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea CAS No. 1286704-87-7

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea

Cat. No.: B2665672
CAS No.: 1286704-87-7
M. Wt: 316.376
InChI Key: ZNSPHCWCFQTBTK-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea typically involves the reaction of 2-fluoroaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve:

    Step 1: Nucleophilic substitution of 2-fluoroaniline with an appropriate isocyanate.

    Step 2: Purification of the product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include:

    Enzyme inhibition: Blocking the activity of enzymes involved in disease processes.

    Receptor modulation: Altering the signaling pathways mediated by receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
  • 1-(2-Bromophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
  • 1-(2-Methylphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea

Uniqueness

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-18(23,12-11-14-7-3-2-4-8-14)13-20-17(22)21-16-10-6-5-9-15(16)19/h2-10,23H,11-13H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSPHCWCFQTBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)NC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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